molecular formula C14H13Cl2N3O3S B11405023 5-chloro-N-(3-chloro-4-methylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(3-chloro-4-methylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11405023
M. Wt: 374.2 g/mol
InChI Key: ISDRRKHABDBHJC-UHFFFAOYSA-N
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Description

5-CHLORO-N-(3-CHLORO-4-METHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of sulfonylpyrimidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(3-CHLORO-4-METHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Chlorination: Introduction of chlorine atoms at specific positions on the aromatic ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Sulfonylation: Attachment of the ethanesulfonyl group using reagents such as ethanesulfonyl chloride in the presence of a base.

    Amidation: Formation of the carboxamide group through reaction with an amine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

    Substitution: Halogen atoms (chlorine) on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonylpyrimidines can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites, leading to changes in the molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(ethanesulfonyl)pyrimidine-4-carboxamide
  • N-(3-Chloro-4-methylphenyl)-2-(ethanesulfonyl)pyrimidine-4-carboxamide

Uniqueness

The unique combination of substituents in 5-CHLORO-N-(3-CHLORO-4-METHYLPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE may confer distinct biological activities or chemical properties compared to its analogs. This uniqueness can be leveraged in designing specific inhibitors or modulators for therapeutic purposes.

Properties

Molecular Formula

C14H13Cl2N3O3S

Molecular Weight

374.2 g/mol

IUPAC Name

5-chloro-N-(3-chloro-4-methylphenyl)-2-ethylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H13Cl2N3O3S/c1-3-23(21,22)14-17-7-11(16)12(19-14)13(20)18-9-5-4-8(2)10(15)6-9/h4-7H,3H2,1-2H3,(H,18,20)

InChI Key

ISDRRKHABDBHJC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=C(C=C2)C)Cl)Cl

Origin of Product

United States

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